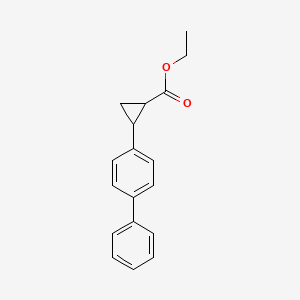

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, is a cyclopropane derivative. Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to these molecules. They are often used in organic synthesis and can exhibit interesting biological activities .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the three-membered ring. In the context of related compounds, the synthesis of ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) has been reported to initiate the cationic polymerization of N-vinylcarbazole, suggesting that similar ethyl cyclopropane carboxylates could be used in polymerization reactions . Additionally, substituted cyclohexenone derivatives have been synthesized from reactions involving chalcones and ethylacetoacetate, which could potentially be adapted for the synthesis of related cyclopropane compounds .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the cyclopropane ring. X-ray diffraction studies of related compounds, such as cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid, have revealed details about the molecular geometries and how they interact with solvents like ethanol . These studies can provide insights into the stereochemistry and electronic properties of the cyclopropane ring, which are crucial for understanding the reactivity and potential applications of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. For example, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates leads to the formation of cycloprop[b]indoles, showcasing the reactivity of the cyclopropane ring under irradiation . The cationic polymerization initiated by ECMC also demonstrates the potential of cyclopropane derivatives to act as initiators in polymer formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can affect boiling points, solubility, and stability. The inclusion complexes of cyclopropane dicarboxylic acids with ethanol suggest that these compounds can form supramolecular structures through hydrogen bonding, which could be relevant for the solubility and crystallization behavior of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate . The antimicrobial activity screening of related cyclopropane carboxamide derivatives indicates potential biological properties that could be explored for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate .

Aplicaciones Científicas De Investigación

Polymer Chemistry Applications

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound related to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, has been used in polymer chemistry. It was oligomerized using horseradisch peroxidase as a catalyst in an aqueous medium, forming cross-linked polymers through free radical polymerization (Pang, Ritter, & Tabatabai, 2003).

Medicinal Chemistry and Drug Discovery

Ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, another related compound, is important in medicinal chemistry. It serves as a bifunctional cyclopropane for the preparation of diverse collections of cyclopropane-containing lead-like compounds, fragments, and building blocks, which are valuable in drug discovery (Chawner, 2017).

Antimicrobial and Antioxidant Applications

Compounds similar to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate have shown significant antimicrobial and antioxidant activities. Specifically, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates exhibited excellent antibacterial and antifungal properties, along with pronounced antioxidant potential (Raghavendra et al., 2016).

Ethylene Biosynthesis in Plants

Research on 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, involves compounds structurally related to Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate. This research is crucial for understanding ethylene biosynthesis, which impacts plant growth and fruit ripening processes (Hoffman, Yang, & McKeon, 1982).

Propiedades

IUPAC Name |

ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDCGJPIPIYLPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)